
Calcium glycerophosphate hydrate
Overview
Description
Calcium glycerophosphate hydrate is a calcium salt of glycerophosphoric acid. It is commonly found as a white or slightly yellow crystalline powder that is odorless and has a slightly bitter taste. This compound is known for its hygroscopic properties, meaning it can absorb moisture from the air. It is used in various applications, including as a calcium supplement and in dental care products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium glycerophosphate hydrate can be synthesized through the esterification of glycerol with a mixture of sodium dihydrogen phosphate and phosphoric acid. This reaction is typically carried out at a temperature of around 140°C under vacuum conditions. The resulting product is then saponified using hydrochloric acid, followed by precipitation with calcium chloride .
Industrial Production Methods
In industrial settings, this compound is produced by adding calcium chloride to a solution of glycerophosphoric acid. The mixture is then heated and stirred to ensure complete reaction and precipitation of the this compound .
Chemical Reactions Analysis
Hydrolysis and Thermal Decomposition
In aqueous environments, calcium glycerophosphate hydrate dissociates into calcium (Ca²⁺) and glycerophosphate ions. This dissociation underpins its role in electrolyte replacement and dental applications .
-
Buffering Action : In dental plaque, glycerophosphate ions act as pH buffers by accepting hydrogen ions:
This reaction mitigates acid-induced enamel demineralization .
Thermogravimetric analysis (TGA) of related calcium phosphate compounds (e.g., brushite, DCPD) shows that hydrolysis into hydroxyapatite (HA) is influenced by ionic substitutions. For example, poly(aspartic acid) (PASP) delays DCPD hydrolysis into HA, suggesting calcium glycerophosphate’s stability could be similarly modulated by additives .
Reactivity in Polymer Systems
This compound facilitates thermosensitive gelation in chitosan hydrogels. Key reactions include:
-
Sol-Gel Transition : At 25–40°C, chitosan solutions with calcium β-glycerophosphate form a 3D network via ionic crosslinking between Ca²⁺ and phosphate groups .
-
Gelation Kinetics : Higher calcium glycerophosphate concentrations reduce gelation time (e.g., 10 wt% solution gels in <10 minutes at 37°C) .
Mechanical Properties of Chitosan-CaGP Hydrogels
Temperature (°C) | Storage Modulus (G’) | Loss Modulus (G”) |
---|---|---|
25 | 50 Pa | 20 Pa |
35 | 200 Pa | 80 Pa |
40 | 500 Pa | 150 Pa |
This temperature-dependent behavior is critical for injectable biomedical scaffolds .
Biological Interactions
-
Enamel Remineralization : Combined with sodium monofluorophosphate, calcium glycerophosphate enhances fluoride uptake into enamel, forming acid-resistant fluorapatite .
-
Electrolyte Replacement : Dissociates into Ca²⁺ and PO₄³⁻, improving bone mineralization compared to calcium gluconate/phosphate combinations .
Stability and Incompatibilities
Scientific Research Applications
Nutritional Applications
1. Parenteral Nutrition Supplement
CGH is utilized as a phosphorus supplement in parenteral nutrition. It provides an organic source of phosphate that is more soluble than inorganic phosphates, thus minimizing the risk of precipitation when mixed with calcium or magnesium solutions.
- Case Study : A study involving 20 patients showed that administering CGH resulted in a positive phosphate balance over five days, indicating effective phosphorus supplementation without the complications associated with inorganic phosphates .
Pharmaceutical Applications
2. Injectable Solutions
CGH is incorporated into injectable solutions for patients requiring phosphorus supplementation. It has been shown to have a pharmacokinetic profile similar to that of inorganic phosphate, making it a viable alternative in clinical settings.
- Efficacy : In clinical trials, CGH demonstrated comparable absorption rates to traditional phosphate supplements while maintaining safety profiles suitable for both adult and pediatric patients .
Biomedical Engineering Applications
3. Scaffold Materials in Tissue Engineering
CGH is employed as a component in hydrogels and scaffolds for tissue engineering. Its ability to provide calcium and phosphate ions makes it suitable for applications in bone regeneration and repair.
- Research Findings : A study highlighted the use of calcium β-glycerophosphate (a related compound) in creating thermosensitive chitosan hydrogels that serve as scaffolds for cell growth and tissue engineering applications .
Data Table: Summary of Applications
Mechanism of Action
Calcium glycerophosphate hydrate exerts its effects through several mechanisms:
Dissociation: In the digestive tract, it dissociates into calcium ions and glycerophosphate, which are then absorbed and utilized by the body.
Remineralization: In dental applications, it provides calcium and phosphate ions that help in the remineralization of enamel.
Buffering: The phosphate component helps buffer acids in the oral cavity, maintaining a neutral pH and reducing the risk of cavities
Comparison with Similar Compounds
Similar Compounds
Calcium Acetate Hydrate: Another calcium salt used as a calcium supplement and in various industrial applications.
Glycerol Phosphate Disodium Salt Hydrate: A similar compound used in biochemical research and as a reagent in various reactions
Uniqueness
Calcium glycerophosphate hydrate is unique due to its dual role as a source of both calcium and phosphate ions, making it particularly useful in dental care and as a dietary supplement. Its ability to buffer acids and promote enamel remineralization sets it apart from other calcium salts .
Biological Activity
Calcium glycerophosphate hydrate (CGP) is a compound with the molecular formula that exists in both anhydrous and hydrated forms. It has garnered attention in various fields, particularly in nutrition and medicine, due to its biological activities, including its role as a phosphate supplement and potential therapeutic applications.
- Phosphate Supplementation : Calcium glycerophosphate serves as a source of phosphorus, which is essential for numerous biological functions, including energy metabolism and bone health. The compound undergoes hydrolysis to release phosphate ions, which can then be utilized by the body .
- Bioavailability : Studies indicate that the bioavailability of phosphate from calcium glycerophosphate is comparable to that from inorganic phosphate sources. In clinical trials, the pharmacokinetic properties of CGP have shown effective absorption rates, with significant serum phosphate levels observed after administration .
- Anti-inflammatory Properties : Research has demonstrated that CGP exhibits anti-inflammatory effects on epidermal and epithelial cells. This property suggests potential applications in wound healing and the treatment of inflammatory conditions .
Clinical Studies and Findings
Several clinical studies have investigated the efficacy and safety of calcium glycerophosphate:
- Study on Parenteral Nutrition : A clinical trial involving patients receiving parenteral nutrition showed that those supplemented with calcium glycerophosphate had positive balances of serum phosphate and calcium over a five-day treatment period. The study reported no significant adverse effects related to the treatment .
- Pharmacokinetics : In a double-blind crossover study comparing CGP with an all-in-one parenteral solution, bioequivalence was established for phosphate absorption between the two treatments, affirming CGP's effectiveness as a phosphate source .
Case Studies
- Respiratory Conditions : A patent describes the use of calcium glycerophosphate in treating respiratory diseases, highlighting its potential benefits in managing conditions like asthma due to its anti-inflammatory properties .
- Wound Healing : Another study noted that CGP could enhance wound healing processes, suggesting its application in dermatological formulations for skin repair .
Data Table: Summary of Clinical Findings
Study/Trial | Objective | Key Findings | |
---|---|---|---|
Parenteral Nutrition Trial | Assess efficacy in phosphate supplementation | Positive balance of serum phosphate; no adverse effects | Effective as a phosphate source in parenteral nutrition |
Pharmacokinetic Study | Compare bioavailability with inorganic phosphate | Bioequivalence established; effective absorption rates | Supports use as a dietary supplement |
Respiratory Condition Patent | Evaluate therapeutic effects | Anti-inflammatory properties noted | Potential for treating respiratory disorders |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing the purity and hydrate forms of calcium glycerophosphate?
Calcium glycerophosphate is a mixture of isomers (α, β, γ, δ forms) and hydrates (monohydrate, dihydrate), requiring rigorous characterization. Key methods include:
- X-ray diffraction (XRD) to distinguish crystalline phases (e.g., γ-calcium glycerophosphate dihydrate vs. monohydrate) .
- Thermogravimetric analysis (TGA) to quantify hydrate content by measuring mass loss upon dehydration .
- Ion chromatography to verify compliance with pharmacopeial standards (e.g., USP specifications for calcium content: 18.6–19.4%) . Commercial samples often deviate from official standards, necessitating multi-method validation .
Q. How can researchers synthesize stable γ-calcium glycerophosphate hydrates for controlled experiments?
- The monohydrate form is water-stable and synthesized via slow crystallization under controlled humidity.
- The dihydrate is metastable and prone to phase transition in aqueous media; it requires storage at low temperatures (<10°C) to prevent decomposition .
- Use pH-controlled precipitation (pH 7–8) to avoid side reactions (e.g., diester impurities) reported in early synthesis protocols .
Advanced Research Questions
Q. What experimental design considerations are critical for studying calcium glycerophosphate’s role in phosphatase inhibition?
- Calcium glycerophosphate acts as an intestinal alkaline phosphatase (IAP) inhibitor (e.g., F3 isoform). Key parameters:
- Dose-response assays : Test concentrations between 0.1–10 mM in buffer systems (pH 7.4) .
- Competitive inhibition studies : Compare with β-glycerophosphate disodium salt hydrate, a known phosphatase inhibitor .
Q. How do hydrate forms impact calcium glycerophosphate’s bioavailability in parenteral nutrition formulations?
- The monohydrate form is preferred for parenteral solutions due to its stability in aqueous media. Key compatibility findings:
- Physical incompatibility with calcium gluconate in pediatric formulations can precipitate calcium phosphate; use sequential infusion protocols .
- Solubility studies at physiological pH (7.5) show higher bioavailability compared to calcium phosphate salts .
Q. What methodologies resolve contradictions in reported solubility data for calcium glycerophosphate?
Discrepancies arise from hydrate forms and pH-dependent solubility:
- Equilibrium solubility studies : Conduct at controlled pH (3.0–7.5) using phosphate buffers. For example:
pH | Solubility (mg/mL) | Hydrate Form | Reference |
---|---|---|---|
7.5 | 12.3 ± 0.5 | Monohydrate | |
4.5 | 8.1 ± 0.3 | Dihydrate |
- Use dynamic light scattering (DLS) to detect colloidal aggregates that may skew solubility measurements .
Q. How can researchers mitigate interference from diester impurities in calcium glycerophosphate samples?
- Purification protocols :
- Ion-exchange chromatography removes anionic impurities (e.g., diester byproducts) .
- Recrystallization in ethanol-water mixtures (70:30 v/v) enhances isomer purity .
- Validate purity via ¹H-NMR to detect residual glycerophosphate isomers and quantify diester content .
Q. Methodological Challenges
Q. What advanced techniques are required to study calcium glycerophosphate’s interaction with dental composites?
- Surface analysis : Use scanning electron microscopy (SEM) to assess calcium glycerophosphate’s role as a fluoride reservoir in glass-ionomer composites .
- In vitro release studies : Simulate oral conditions (pH 6.8, 37°C) and measure fluoride release kinetics via ion-selective electrodes .
- Long-term stability : Accelerated aging tests (e.g., thermal cycling) to evaluate reservoir depletion rates .
Q. How do pharmacopeial excipient standards (e.g., USP, Ph Eur) influence formulation design?
Properties
Key on ui mechanism of action |
Calcium glycerophosphate in combination with sodium monofluorophosphate was found to reduce the acid solubility of enamel. This is thought to be due to increased uptake of fluoride in a non-alkali soluble form at the expense of a fraction remaining in the alkali-soluble form of calcium fluoride. It is also thought that calcium glycerophosphate enhances the remineralization effect of sodium monofluorophosphate leading to greater remineralization of enamel but the mechanism behind this is unknown. Calcium glycerophosphate reduces the decrease in plaque pH produced by sucrose solutions. This may be due to the buffering action of donated phosphate which acts as an acceptor to three hydrogen ions to form biphosphate, dihydrogen phosphate, and finally phosphoric acid. As bisphosphate and dihydrogen phosphate are amphoteric, these molecules can act as buffers against both acids and bases. Studies on plaque-modification by calcium glycerophosphate have been inconsistent. Redections in plaque weight and plaque area have been noted in separate studies but neither has been confirmed and no causative link has been established in regards to calcium glycerophosphate's anti-caries effect. Calcium glycerophosphate donates [DB01373] and inorganic phosphate resulting in elevated levels of the ions in plaque. These ions are important components of the mineral structure of teeth. As such, their presence supports maintenance of healthy tooth structure and mineralization. In electrolyte replacement calcium glycerophosphate again acts as a donor of [DB01373] and phosphate. See [DB11348] for pharmacological descriptions of calcium and phosphate. |
---|---|
CAS No. |
28917-82-0 |
Molecular Formula |
C3H9CaO6P |
Molecular Weight |
212.15 g/mol |
IUPAC Name |
calcium;2,3-dihydroxypropyl phosphate |
InChI |
InChI=1S/C3H9O6P.Ca/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8); |
InChI Key |
QNNOMMQTMSHMBN-UHFFFAOYSA-N |
SMILES |
C(C(COP(=O)([O-])[O-])O)O.O.[Ca+2] |
Canonical SMILES |
C(C(COP(=O)(O)O)O)O.[Ca] |
melting_point |
Decomposes at 170 |
physical_description |
Absolute acid: Clear syrupy liquid; [Merck Index] |
Related CAS |
126-95-4 |
solubility |
Soluble |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.